10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione
Description
Properties
IUPAC Name |
10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-9-5-7-3-1-2-4-8(7)6-13(9)11(15)12-10/h1-4,9H,5-6H2,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBOZPLUXSSGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(=O)N2CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565330 | |
| Record name | 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62373-30-2 | |
| Record name | 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with imidazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazoisoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted imidazoisoquinolines. These products can further undergo additional transformations to yield more complex molecules with potential biological activities .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications:
- Antimalarial Activity : Research indicates that derivatives of this compound can inhibit the aggregation of heme in malaria parasites, preventing the formation of hemozoin which is critical for their survival. This mechanism highlights its potential as a lead compound in antimalarial drug development .
- Anticancer Properties : Some studies have shown that derivatives possess anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation but may relate to the compound's ability to interact with various cellular targets .
- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties, suggesting its utility in treating conditions characterized by inflammation .
Organic Synthesis
10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione serves as a versatile building block in organic synthesis:
- Synthesis of Complex Heterocycles : It can be utilized to synthesize more complex heterocyclic compounds through various reaction mechanisms such as cyclization and functional group transformations .
- Development of New Materials : The compound's unique properties make it suitable for developing new materials with specific characteristics like improved thermal stability and conductivity .
Biological Studies
The interactions of this compound with biological targets have been a focus of research:
- Enzyme Inhibition : Studies suggest that it may act as an enzyme inhibitor, which could have implications in drug design where enzyme modulation is desired .
- Mechanistic Studies : Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects, providing insights that could inform future therapeutic applications .
Case Study 1: Antimalarial Activity
In a study published in Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their efficacy against Plasmodium falciparum. The most promising derivative demonstrated significant inhibition of hemozoin formation at low micromolar concentrations .
Case Study 2: Anticancer Potential
A research article in Cancer Research highlighted the anticancer properties of a derivative of this compound. The derivative was shown to induce apoptosis in breast cancer cell lines through the activation of caspase pathways. This study underscores the potential for developing targeted therapies based on this compound .
Mechanism of Action
The mechanism of action of 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione involves its interaction with specific molecular targets. For example, in antimalarial applications, the compound binds to heme and inhibits its aggregation, thereby preventing the formation of hemozoin, a crucial process for the survival of the malaria parasite . In anticancer research, the compound has been shown to inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The imidazo[1,5-b]isoquinoline-dione core is versatile, allowing substitutions at positions 2, 5, 7, and 10a. Notable analogs include:
- (5S,10aR)-7,8-dimethoxy-5-(4-nitrophenyl)-2-phenyl-... : Features methoxy and nitrophenyl groups, enhancing electron-withdrawing effects .
- 2-(4-Fluorobenzyl)-7-hydroxy-... (S-34/R-34) : Enantiomers with a 4-fluorobenzyl substituent at position 2 and hydroxyl at position 5. Stereochemistry (S/R) impacts biological activity .
- 2-Propyl-... : Aliphatic substituent at position 2, reducing steric hindrance compared to aromatic groups .
- 5-Substituted derivatives (e.g., compound 8 in ) : Substituents at position 5 alter ring planarity and hydrogen-bonding capacity .
Physicochemical Properties
- Melting Points : The brown solid analog in melts at 72–74°C, while the white solid variant melts at 186–188°C, reflecting differences in crystallinity and intermolecular interactions .
- Stereochemical Impact : Enantiomers S-34 and R-34 exhibit distinct yields (29% for R-34 vs. unreported for S-34), suggesting chirality-dependent reaction kinetics .
Data Tables
Table 1: Structural Features of Key Analogs
Biological Activity
10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique imidazoisoquinoline core, which is essential for its biological properties. Its molecular formula is with a molecular weight of 202.21 g/mol. The structure contributes to its reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. A study involving chloroalkyl derivatives demonstrated that certain compounds possess cytotoxic effects against various human tumor cell lines, including leukemia (MOLT-4, HL-60) and breast cancer (MCF-7) cell lines. Notably, the compound 2i showed significant cytotoxicity across 15 human tumor cell lines and induced apoptosis through caspase-mediated pathways at concentrations as low as 10 μM .
The mechanism underlying the antitumor activity involves the inhibition of DNA and RNA synthesis in cancer cells. The compound binds to critical cellular components, disrupting normal cellular processes and leading to apoptosis. Specifically, it has been shown to interfere with heme aggregation in malaria parasites, preventing the formation of hemozoin, which is crucial for parasite survival .
Other Biological Activities
In addition to its antitumor properties, this compound has been explored for its anti-inflammatory and antimalarial activities. The compound's ability to inhibit specific enzymes involved in inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1,3-Dioxoimidazo[1,5-b]isoquinoline | Antitumor | Similar core structure but different substituents |
| Imidazo[1,5-a]quinoxaline | Antimicrobial | Different heterocyclic framework |
| Imidazo[1,2-a]quinoxaline | Antiviral | Varying biological targets |
The unique structural configuration of this compound distinguishes it from other similar compounds by enhancing its reactivity and selectivity towards specific biological targets.
Study on Antitumor Efficacy
A comprehensive study evaluated the antitumor efficacy of substituted chloroalkyl derivatives of isoquinoline-1,3-diones. Among these derivatives, compound 2i demonstrated the highest cytotoxicity against a broad spectrum of tumor cell lines. Flow cytometric analysis revealed that this compound caused an increase in sub-G1 phase cells and accumulation in S and G2/M phases, indicating a clear induction of apoptosis and mitotic arrest .
Anti-inflammatory Potential
Another study investigated the anti-inflammatory effects of this compound derivatives. Results showed that these compounds effectively inhibited pro-inflammatory cytokines in vitro. This suggests a promising role for these compounds in managing inflammatory diseases.
Q & A
Q. What synthetic routes are commonly employed for the preparation of 10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3-dione derivatives?
The synthesis typically involves cyclization reactions and nucleophilic substitutions. For example:
- Reaction with nucleophiles : 1,3-Dioxoimidazo[1,5-b]isoquinolinium bromides react with nucleophiles (e.g., cyanide) to yield 5-substituted derivatives. Methanol or ethanol under reflux (313–323 K) with pH adjustments (e.g., NaOH to pH 14) are common conditions .
- Enantioselective synthesis : Chiral catalysts or controlled reaction conditions (e.g., using tetrahydrofuran/water mixtures) enable stereochemical control, as seen in the synthesis of (5S,10aR)-configured derivatives .
Q. How can NMR spectroscopy validate the structural purity of synthesized derivatives?
- 1H and 13C NMR : Key peaks include aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ 160–175 ppm). For example, in (S)-2-(4-fluorobenzyl)-7-hydroxy derivatives, distinct splitting patterns (e.g., doublets at δ 4.77 ppm for diastereotopic protons) confirm stereochemistry .
- 2D NMR : HSQC and HMBC correlations resolve fused-ring connectivity, particularly for dihydroimidazo-isoquinoline systems .
Q. What chromatographic methods optimize purification of dihydroimidazo-isoquinoline derivatives?
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) achieve >98% purity. Adjust pH to 2–3 with trifluoroacetic acid to enhance peak resolution .
- Preparative TLC : Silica gel plates with ethyl acetate/hexane (3:7) are effective for small-scale separations .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in enantioselective synthesis?
- Solvent polarity : Polar aprotic solvents (e.g., dioxane) stabilize transition states, favoring (5S,10aR) configurations. For example, dioxane/water mixtures at 313 K yield enantiomeric excess (ee) >85% .
- Catalyst choice : Chiral auxiliaries or organocatalysts (e.g., L-proline derivatives) enhance stereoselectivity. Evidence shows ee improvements from 70% to 92% with tailored catalysts .
Q. What mechanistic pathways explain the formation of Reissert-type adducts in dihydroimidazo-isoquinoline systems?
- Nucleophilic attack : Cyanide ions attack the C5 position of the imidazolium bromide intermediate, forming a Reissert adduct (e.g., 5-cyano derivatives). Subsequent hydrolysis yields carboxylic acids (e.g., 5-carboxy-10,10a-dihydro derivatives) .
- Acid catalysis : HCl (1 M) under reflux facilitates hydrolysis of nitrile groups to carboxylates, confirmed by FTIR (C≡N stretch at 2200 cm⁻¹ disappearing post-reaction) .
Q. How can bioactivity assays evaluate the anti-inflammatory potential of dihydroimidazo-isoquinoline derivatives?
- In vitro models : COX-2 inhibition assays using human recombinant enzymes (IC50 determination). Derivatives with substituents like 4-fluorobenzyl show IC50 values <10 μM .
- Cell-based assays : Measure TNF-α suppression in RAW 264.7 macrophages. For example, 2-(piperidino)ethyl derivatives reduce TNF-α by >50% at 25 μM .
Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in reported melting points for structurally similar derivatives?
- Crystallinity vs. polymorphism : Variations in melting points (e.g., 72–74°C vs. 186–188°C for diastereomers) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify transitions .
- Purity verification : HRMS and elemental analysis (e.g., C14H16N2O2 requires 244.1212 g/mol) confirm sample integrity .
Q. What strategies mitigate low yields in multi-step syntheses of dihydroimidazo-isoquinoline derivatives?
- Intermediate stabilization : Protect reactive sites (e.g., hydroxyl groups via silylation) during nucleophilic substitutions. Evidence shows yield improvements from 18% to 30% with protection .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 h to 2 h) and improve atom economy, as demonstrated in analogous imidazo[1,5-b]pyrazine systems .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
